molecular formula C13H18N2O4S B5868419 ETHYL 5-CARBAMOYL-4-METHYL-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-CARBAMOYL-4-METHYL-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B5868419
M. Wt: 298.36 g/mol
InChI Key: MKSUVJCQGDCSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-CARBAMOYL-4-METHYL-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

ETHYL 5-CARBAMOYL-4-METHYL-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 5-CARBAMOYL-4-METHYL-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 5-CARBAMOYL-4-METHYL-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-5-19-13(18)8-7(4)9(10(14)16)20-12(8)15-11(17)6(2)3/h6H,5H2,1-4H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSUVJCQGDCSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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